3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone” is a complex organic compound. The core structure of this compound is 1,4-Dioxa-8-azaspiro[4.5]decane, which is a biochemical reagent used in life science research .
Synthesis Analysis
The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane, the core structure of the compound, has been documented. It has been used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes . The synthesis process involves the condensation of cyclohexanone .Molecular Structure Analysis
The molecular structure of “3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone” is complex. It includes a 1,4-Dioxa-8-azaspiro[4.5]decane core structure, which is a seven-membered ring with two oxygen atoms and one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Dioxa-8-azaspiro[4.5]decane include a density of 1.117 g/mL at 20°C, a boiling point of 108-111°C at 26mmHg, and a refractive index of 1.4819 .Scientific Research Applications
Pharmacological Research
- Some derivatives of 1,4-dioxa-7-azaspiro[4.5]decanes, structurally similar to the queried compound, have been evaluated for potential dopamine agonist activity. However, they did not display central nervous system activity in vivo, though one analog showed potent dopamine agonist activity in a specific assay (Brubaker & Colley, 1986).
Structural Elucidation in Drug Development
- A detailed structural study of a compound with a 1,4-dioxa-8-azaspiro[4.5]decan-8-yl group, similar to the compound , was conducted. This study was part of the development of an antitubercular drug candidate, providing insights into the molecular structure and behavior of such compounds (Richter et al., 2022).
Antiviral Research
- Research on N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which share a structural motif with the queried compound, revealed significant antiviral activity against influenza A/H3N2 virus and human coronavirus 229E. This highlights the potential of these structures in developing new classes of antiviral molecules (Apaydın et al., 2020).
Agricultural Research
- In agriculture, a compound with the 1,4-dioxa-8-azaspiro[4.5]decan structure was synthesized and found to exhibit growth-regulating activity. This suggests its potential use in agricultural applications (Sharifkanov et al., 2001).
Environmental Applications
- A Mannich base derivative of 1,4-dioxa-8-azaspiro[4.5]decan was used to synthesize a polymer for the removal of carcinogenic azo dyes and aromatic amines from water. This research indicates its application in environmental remediation (Akceylan et al., 2009).
Material Science
- In material science, an organic nonlinear optical material containing a 1,4-dioxa-8-azaspiro[4.5]decane moiety was studied for its potential in nonlinear optical devices. The material showed promise for applications like frequency doublers of laser diodes in the blue region (Kagawa et al., 1994).
Safety And Hazards
The safety information for 1,4-Dioxa-8-azaspiro[4.5]decane indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c23-20(18-6-2-1-3-7-18)19-8-4-5-17(15-19)16-22-11-9-21(10-12-22)24-13-14-25-21/h1-8,15H,9-14,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVLYPJIXGFVTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643292 |
Source
|
Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone | |
CAS RN |
898761-26-7 |
Source
|
Record name | [3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898761-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.